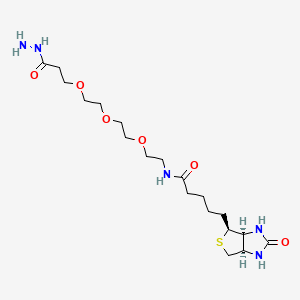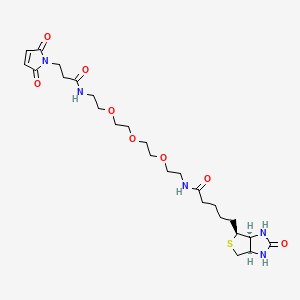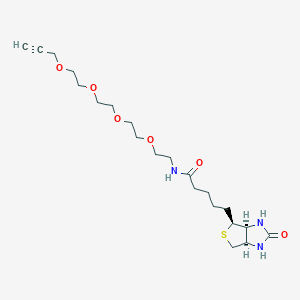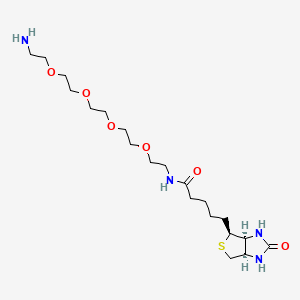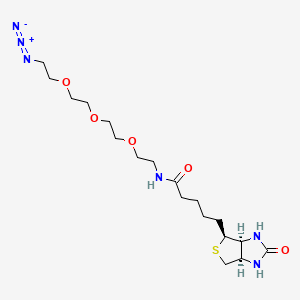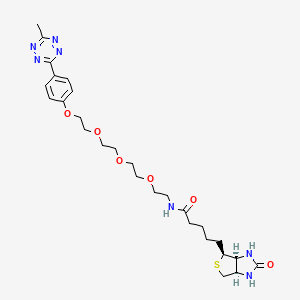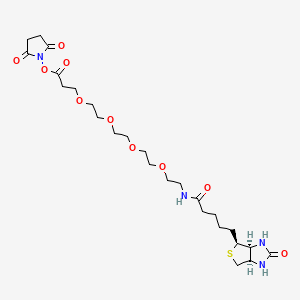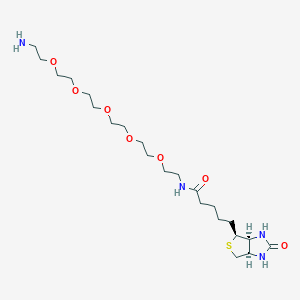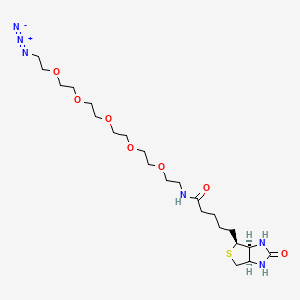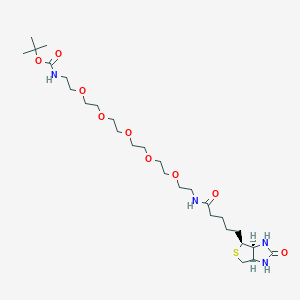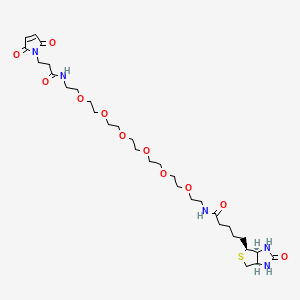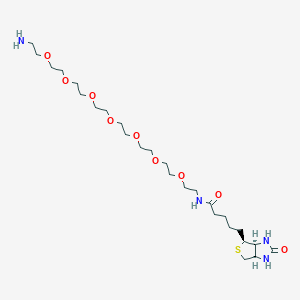
BLZ945
Übersicht
Beschreibung
BLZ-945, auch bekannt als 4-[(2-((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yloxy]-N-methylpicolinamid, ist ein potenter und selektiver Inhibitor des Colony-stimulating Factor 1-Rezeptors (CSF-1R). Dieser Rezeptor ist entscheidend für die Differenzierung, Proliferation und das Überleben von Makrophagen und Osteoklasten. BLZ-945 hat ein erhebliches Potenzial für die Behandlung von Krankheiten gezeigt, die mit abnormaler Makrophagenaktivität verbunden sind, einschließlich verschiedener Krebsarten und neurodegenerativer Erkrankungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BLZ-945 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:
Bildung des Benzo[d]thiazol-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung eines substituierten Anilins und eines Thioharnstoffderivats erreicht.
Einführung der Hydroxycyclohexyl-Gruppe: Dieser Schritt beinhaltet die selektive Reduktion eines Ketons, um die gewünschte Hydroxygruppe zu bilden.
Kopplung mit Picolinamid: Der letzte Schritt beinhaltet die Kopplung des Benzo[d]thiazol-Derivats mit Picolinamid unter geeigneten Bedingungen, um BLZ-945 zu erhalten
Industrielle Produktionsmethoden
Die industrielle Produktion von BLZ-945 folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
BLZ-945 has a wide range of scientific research applications:
Cancer Research: It has shown efficacy in reducing tumor-associated macrophages and promoting the infiltration of effector T cells into tumors, making it a promising candidate for cancer immunotherapy
Neurodegenerative Diseases: BLZ-945 is being investigated for its potential to modulate microglial activity in diseases like amyotrophic lateral sclerosis (ALS) and glioblastoma
Inflammatory Diseases: The compound’s ability to inhibit CSF-1R makes it a potential treatment for various inflammatory conditions.
Wirkmechanismus
Target of Action
BLZ945, also known as Sotuletinib, is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, recruitment, and survival of tumor-associated macrophages (TAMs) .
Mode of Action
This compound selectively binds to CSF-1R expressed on TAMs, blocking the activity of CSF-1R and inhibiting CSF-1R-mediated signal transduction pathways . This action inhibits the activity and proliferation of TAMs and reprograms the immunosuppressive nature of existing TAMs .
Biochemical Pathways
The inhibition of CSF-1R by this compound affects several downstream signaling pathways. CSF-1R signaling regulates the function of TAMs, which are poor prognostic indicators in several cancers. In animal models, M-CSF/CSF-1 blockade may reduce TAM recruitment to the tumor microenvironment, inhibit tumor growth, and overcome resistance to PD-1 inhibitors .
Pharmacokinetics
In a Phase I/II clinical trial, patients with advanced/metastatic solid tumors received this compound orally in various doses and schedules . The half-life of this compound was reported to be between 15 and 24 hours, and exposure increases were less than dose-proportional after 600/700 mg .
Result of Action
The inhibition of CSF-1R by this compound leads to a decrease in TAM activity and a reprogramming of their immunosuppressive nature . This results in a modulation of the tumor immune microenvironment, potentially enhancing the infiltration of effector T cells into the tumor . In a clinical trial, a partial response was observed in one patient with HNSCC when this compound was used in combination with spartalizumab .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of symptomatic central nervous system (CNS) metastases or increasing doses of corticosteroids within the prior 2 weeks before start of study treatment can affect the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
BLZ945 interacts with the CSF-1R, a receptor that plays a crucial role in the differentiation and survival of monocytes . By inhibiting CSF-1R, this compound can regulate the function of tumor-associated macrophages (TAMs), which are often associated with poor prognosis in several cancers .
Cellular Effects
This compound has been shown to reduce the recruitment of TAMs in animal models, thereby influencing the tumor microenvironment . It also promotes the infiltration of effector T cells into the tumor, which can have significant effects on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CSF-1R kinase activity . This inhibition can lead to a reduction in TAM recruitment to the tumor microenvironment, inhibit tumor growth, and potentially overcome resistance to PD-1 inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a half-life of 15 to 24 hours . Its exposure increases were less than dose-proportional after 600/700 mg
Dosage Effects in Animal Models
In animal models, a single dose of this compound at 200 mg/kg was shown to maximally suppress CSF-1R phosphorylation by more than 50% for over 16 hours . This dosage was selected for further evaluation in mouse models of breast and prostate tumor-induced osteolysis .
Transport and Distribution
It is known that this compound is a brain-penetrant CSF-1R kinase inhibitor , suggesting that it can cross the blood-brain barrier and distribute within the brain tissue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BLZ-945 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the benzo[d]thiazole core: This is typically achieved through a cyclization reaction involving a substituted aniline and a thiourea derivative.
Introduction of the hydroxycyclohexyl group: This step involves the selective reduction of a ketone to form the desired hydroxy group.
Coupling with picolinamide: The final step involves coupling the benzo[d]thiazole derivative with picolinamide under appropriate conditions to yield BLZ-945
Industrial Production Methods
Industrial production of BLZ-945 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BLZ-945 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden, hauptsächlich durch die Wirkung von Lebermikrosomen.
Reduktion: Sekundäre Reduktionspfade spielen ebenfalls eine Rolle bei seinem Stoffwechsel.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Benzo[d]thiazol-Kern
Häufige Reagenzien und Bedingungen
Oxidation: Umfasst typischerweise die Verwendung von Oxidationsmitteln wie Cytochrom-P450-Enzymen.
Reduktion: Umfasst reduzierende Mittel wie NADPH-abhängige Reduktasen.
Substitution: Erfordert nukleophile oder elektrophile Reagenzien, abhängig von der spezifischen Substitutionsreaktion
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten, die eine signifikante biologische Aktivität behalten .
Wissenschaftliche Forschungsanwendungen
BLZ-945 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Krebsforschung: Es hat sich gezeigt, dass es die Anzahl der tumorassoziierten Makrophagen reduziert und die Infiltration von Effektor-T-Zellen in Tumoren fördert, was es zu einem vielversprechenden Kandidaten für die Krebsimmuntherapie macht
Neurodegenerative Erkrankungen: BLZ-945 wird auf sein Potenzial untersucht, die mikrogliale Aktivität bei Krankheiten wie Amyotrophe Lateralsklerose (ALS) und Glioblastom zu modulieren
Entzündliche Erkrankungen: Die Fähigkeit der Verbindung, CSF-1R zu hemmen, macht sie zu einer potenziellen Behandlung für verschiedene entzündliche Erkrankungen.
Wirkmechanismus
BLZ-945 übt seine Wirkung aus, indem es selektiv die CSF-1R-Kinase hemmt. Diese Hemmung blockiert die Signalwege, die an der Differenzierung, Proliferation und dem Überleben von Makrophagen beteiligt sind. Die Verbindung moduliert auch das Tumormikromilieu, indem sie die Rekrutierung von tumorassoziierten Makrophagen reduziert und die Infiltration von Effektor-T-Zellen verbessert .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sotuletinib: Ein weiterer potenter und selektiver CSF-1R-Inhibitor mit ähnlicher biologischer Aktivität.
Pexidartinib: Ein CSF-1R-Inhibitor, der zur Behandlung des tenosynovialen Riesenzelltumors eingesetzt wird.
Einzigartigkeit
BLZ-945 ist einzigartig aufgrund seiner hohen Selektivität für CSF-1R und seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, was es besonders effektiv bei der Behandlung von Erkrankungen des zentralen Nervensystems macht. Darüber hinaus unterscheidet es sich durch sein günstiges pharmakokinetisches Profil und seine potente Antitumoraktivität von anderen CSF-1R-Inhibitoren .
Eigenschaften
IUPAC Name |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZBMFGQQWPHMJ-RHSMWYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953769-46-5 | |
| Record name | BLZ-945 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953769465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLZ-945 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SOTULETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3V82OQ0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



